2-Methylbutanohydrazide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

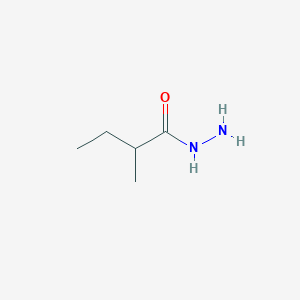

2-Methylbutanohydrazide is a chemical compound with the molecular formula C5H12N2O . It is used in various scientific research.

Molecular Structure Analysis

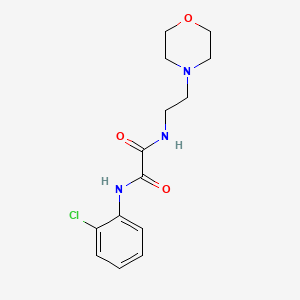

The molecular structure of 2-Methylbutanohydrazide is represented by the InChI code1S/C5H12N2O/c1-3-4(2)5(8)7-6/h4H,3,6H2,1-2H3,(H,7,8) . This indicates that the molecule consists of carbon ©, hydrogen (H), nitrogen (N), and oxygen (O) atoms . Physical And Chemical Properties Analysis

2-Methylbutanohydrazide is a solid at room temperature . Its molecular weight is 116.16 .科学的研究の応用

Biofuel and Combustion Research

- 2-Methylbutanol, a related compound, is studied for its potential as a biofuel. Research includes experimental data on ignition delay times and premixed laminar flame speeds, contributing to understanding its combustion characteristics (Park et al., 2015).

Wine and Beverage Chemistry

- Studies have been conducted on hydroxy acids like 2-hydroxy-2-methylbutanoic acid, examining their presence in wines and other alcoholic beverages, providing insights into their sensory effects (Gracia-Moreno et al., 2015).

Environmental Science and Water Treatment

- Research on the capacity of powdered activated carbon for micropollutants, including compounds like 2-methylisoborneol, helps in predicting and improving water treatment processes (Knappe et al., 1998).

Renewable Chemicals and Fuels

- Fermented 2-methyl-1-propanol (isobutanol) and its dehydration to 2-methylpropene are studied for producing renewable fuels and chemicals (Taylor et al., 2010).

Atmospheric Chemistry

- The formation of 2-methyltetrols from the photooxidation of isoprene in the presence of NOx, with acid-catalyzed reactions, is significant for understanding secondary organic aerosol formation (Szmigielski et al., 2010).

Biofuel Engineering

- Engineering of ketol-acid reductoisomerase and alcohol dehydrogenase for anaerobic 2-methylpropan-1-ol production in Escherichia coli highlights advancements in biofuel production (Bastian et al., 2011).

Agricultural Chemistry

- The application of solid lipid nanoparticles and polymeric nanocapsules for the sustained release of agricultural fungicides demonstrates the role of these compounds in enhancing the efficiency of fungicide delivery (Campos et al., 2015).

Genetic Toxicology

- A study on the genotoxicity of 2-methylbutane in bone marrow cells of male ICR mice provides important data for understanding the mutagenic potential of such compounds (Kim et al., 2010).

Synthetic Chemistry

- Syntheses of various chemical compounds involving 2-methylcyclopentanone and benzohydrazide demonstrate the broad applicability of these compounds in organic synthesis (Tsoleridis et al., 2003).

Antimicrobial Research

- Studies on Schiff base coordination compounds containing aliphatic and aromatic hydrazide moieties have revealed their potential in antimicrobial applications (Kumar et al., 2013).

Safety And Hazards

While specific safety and hazard information for 2-Methylbutanohydrazide is not available, it’s important to handle all chemicals with care and use appropriate personal protective equipment .

Relevant Papers One relevant paper is “Some Hydrazones of 2‐Aroylamino‐3‐methylbutanohydrazide: Synthesis, Molecular Modeling Studies, and Identification as Stereoselective Inhibitors of HIV‐1” by Esra Tatar and others . This paper discusses the synthesis of acylhydrazone derivatives bearing amino acid side chains for the evaluation of their antiviral activity against various types of viruses .

特性

IUPAC Name |

2-methylbutanehydrazide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O/c1-3-4(2)5(8)7-6/h4H,3,6H2,1-2H3,(H,7,8) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZHQUWDDJFKLND-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(=O)NN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10875589 |

Source

|

| Record name | 2-METHYLBUTYRIC ACID HYDRAZIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10875589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methylbutanohydrazide | |

CAS RN |

70195-11-8 |

Source

|

| Record name | 2-METHYLBUTYRIC ACID HYDRAZIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10875589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-butyl (1R,3r,5S)-8-azabicyclo[3.2.1]octan-3-ylcarbamate hydrochloride](/img/no-structure.png)

![6-(2-Fluorophenyl)-4-methyl-7-phenyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2884604.png)

![6-Mercapto-1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2884606.png)

![N-(4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-(phenylthio)acetamide hydrochloride](/img/structure/B2884608.png)

![Ethyl 5-(2-nitrobenzamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2884609.png)

amino]-2,4(1H,3H)-pyrimidinedione](/img/structure/B2884613.png)

![[1-(4-Bromophenyl)sulfanylcyclopropyl]methanamine](/img/structure/B2884616.png)

![2-(4-(Methylsulfonyl)piperazin-1-yl)-4-(trifluoromethyl)benzo[d]thiazole](/img/structure/B2884620.png)

![(4-(4-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(5-methylisoxazol-3-yl)methanone](/img/structure/B2884624.png)